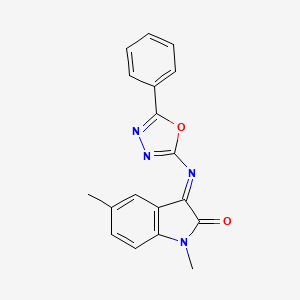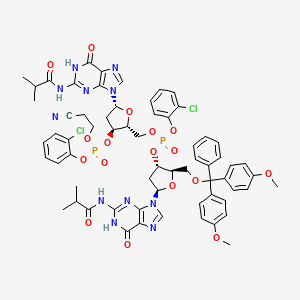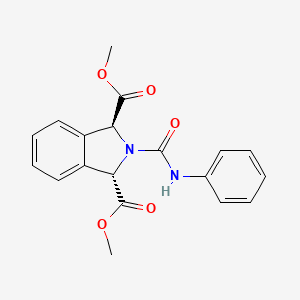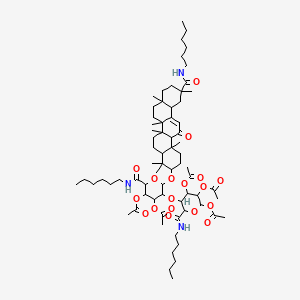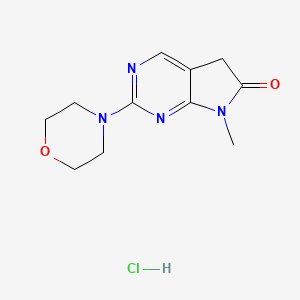
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Benzopyran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Methoxylation: Introduction of methoxy groups can be done using methylating agents under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzopyran and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)piperazine: Lacks the methoxy groups.
4-(2-Methoxyphenyl)piperazine: Lacks the benzopyran moiety.
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)piperazine: Lacks one of the methoxy groups.
Uniqueness
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine dihydrochloride is unique due to the presence of both the benzopyran and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
81816-72-0 |
|---|---|
Molekularformel |
C21H28Cl2N2O3 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-24-16-7-8-20-17(15-16)18(9-14-26-20)22-10-12-23(13-11-22)19-5-3-4-6-21(19)25-2;;/h3-8,15,18H,9-14H2,1-2H3;2*1H |
InChI-Schlüssel |
HKCPDDOSNNINDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCCC2N3CCN(CC3)C4=CC=CC=C4OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


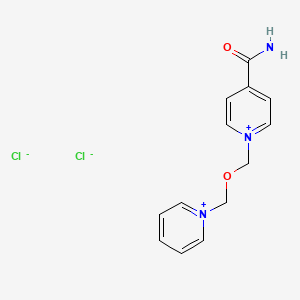
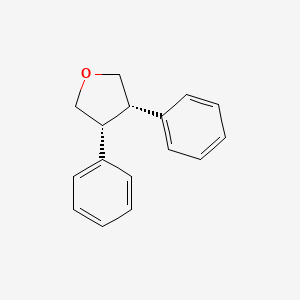
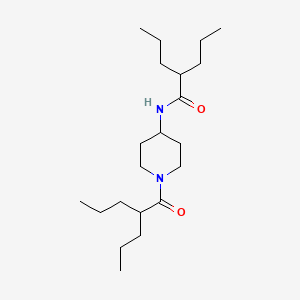
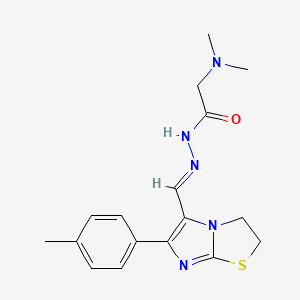
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
